

Application Notes and Protocols for CH7233163 in DMSO

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Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791

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Introduction

CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^{[1][2]} It has demonstrated significant activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), particularly the Del19/T790M/C797S triple mutation, which is a known mechanism of resistance to osimertinib.^{[2][3]} These application notes provide detailed information on the solubility and stability of **CH7233163** in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo preclinical studies. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Appearance	Off-white to light yellow solid powder	--INVALID-LINK--
Molecular Formula	C ₃₁ H ₃₄ F ₃ N ₉ O ₃ S	--INVALID-LINK--
Molecular Weight	669.72 g/mol	--INVALID-LINK--

Solubility Data

Proper solubilization of **CH7233163** is critical for the preparation of stock solutions and subsequent experimental assays.

Solvent	Maximum Solubility	Comments
DMSO	100 mg/mL (149.32 mM)	Warming to 37°C and using sonication can aid dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and water content can reduce solubility.

Stability of DMSO Stock Solutions

The stability of **CH7233163** in DMSO is dependent on storage temperature. To ensure the integrity of the compound, the following storage conditions are recommended.

Storage Temperature	Storage Duration	Recommendations
-80°C	Up to 6 months	Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.
Room Temperature	Not Recommended	Long-term storage at room temperature is not advised due to potential degradation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of CH7233163 in DMSO

This protocol describes the preparation of a high-concentration stock solution of **CH7233163**.

Materials:

- **CH7233163** solid powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or incubator at 37°C (optional)
- Sonicator (optional)

Procedure:

- Equilibrate the **CH7233163** vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **CH7233163** powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, use 66.97 mg of **CH7233163**.
- Add the calculated volume of anhydrous DMSO to the powder.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.
- Alternatively, or in combination with warming, sonicate the solution for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determination of **CH7233163** Solubility in DMSO using HPLC-UV

This protocol outlines a method to experimentally verify the solubility of **CH7233163** in DMSO.

Materials:

- **CH7233163** solid powder
- Anhydrous DMSO
- Microcentrifuge tubes
- Thermomixer or shaker
- Centrifuge
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
- Calibrated analytical standard of **CH7233163**

Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **CH7233163** to a known volume of DMSO in microcentrifuge tubes.
- Incubate the tubes at a constant temperature (e.g., 25°C) in a thermomixer or on a shaker for 24 hours to reach equilibrium.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
- Carefully collect the supernatant without disturbing the pellet.

- Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., mobile phase).
- Prepare a calibration curve using the analytical standard of **CH7233163**.
- Analyze the diluted samples and the calibration standards by HPLC-UV.
- Quantify the concentration of **CH7233163** in the supernatant by comparing the peak area to the calibration curve. The highest concentration obtained represents the solubility.

Protocol 3: Assessment of **CH7233163** Stability in DMSO

This protocol describes a method to evaluate the stability of **CH7233163** in DMSO under different storage conditions.

Materials:

- 10 mM stock solution of **CH7233163** in anhydrous DMSO
- Amber glass vials
- HPLC system with a UV detector or LC-MS system
- Storage locations at controlled temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)

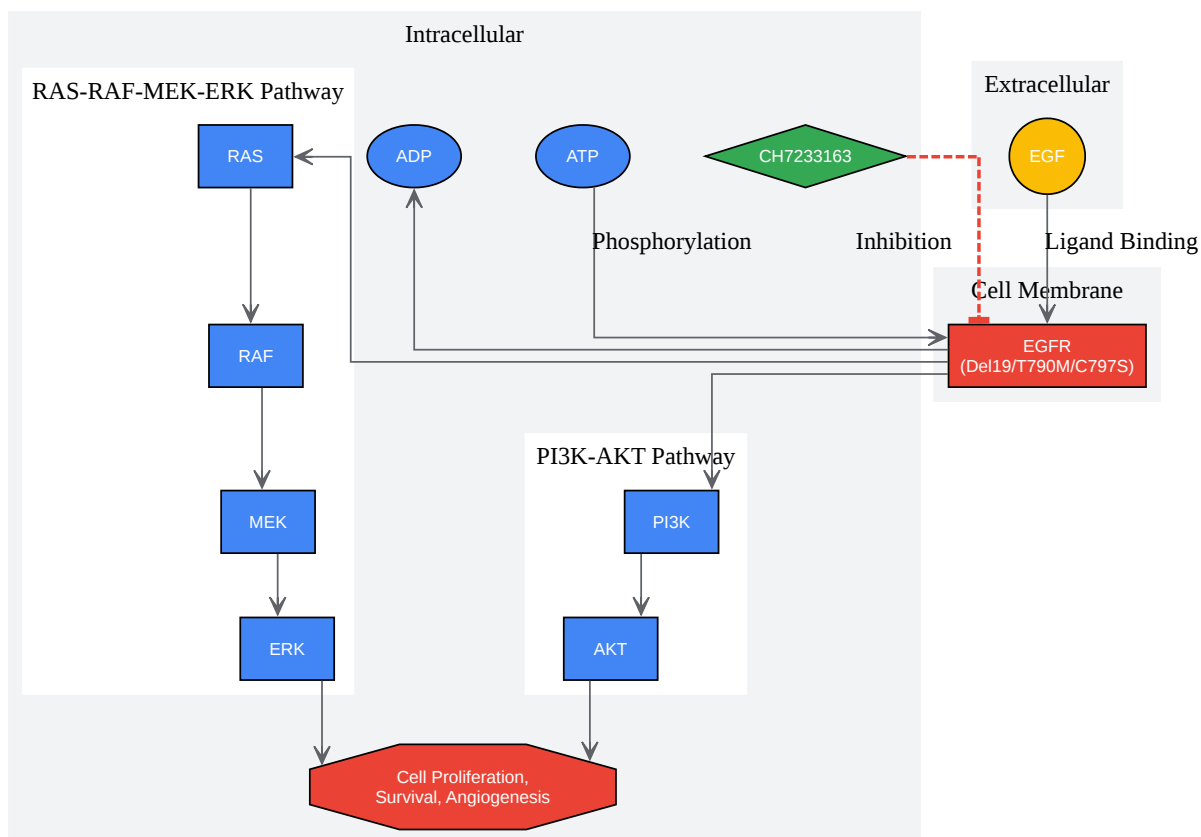
Procedure:

- Prepare a fresh 10 mM stock solution of **CH7233163** in anhydrous DMSO.
- Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
- Time-Zero (T_0) Analysis: Immediately analyze an aliquot of the stock solution using a validated HPLC-UV or LC-MS method to determine the initial purity and concentration.
- Store the remaining vials at the selected temperatures (RT, 4°C, -20°C, and -80°C), protected from light.
- Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

- Allow the vials to thaw and equilibrate to room temperature.
- Analyze the samples by HPLC-UV or LC-MS to determine the purity of **CH7233163**.
- Compare the purity at each time point to the initial T_0 purity to assess degradation. The percentage of remaining **CH7233163** can be calculated as: $(\text{Peak Area at Time X} / \text{Peak Area at } T_0) * 100\%$.

Visualizations

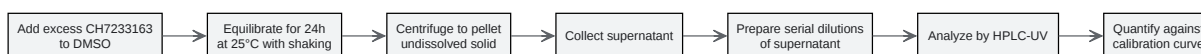
Signaling Pathway of EGFR and Inhibition by **CH7233163**



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Caption: EGFR signaling pathway and the inhibitory action of **CH7233163**.

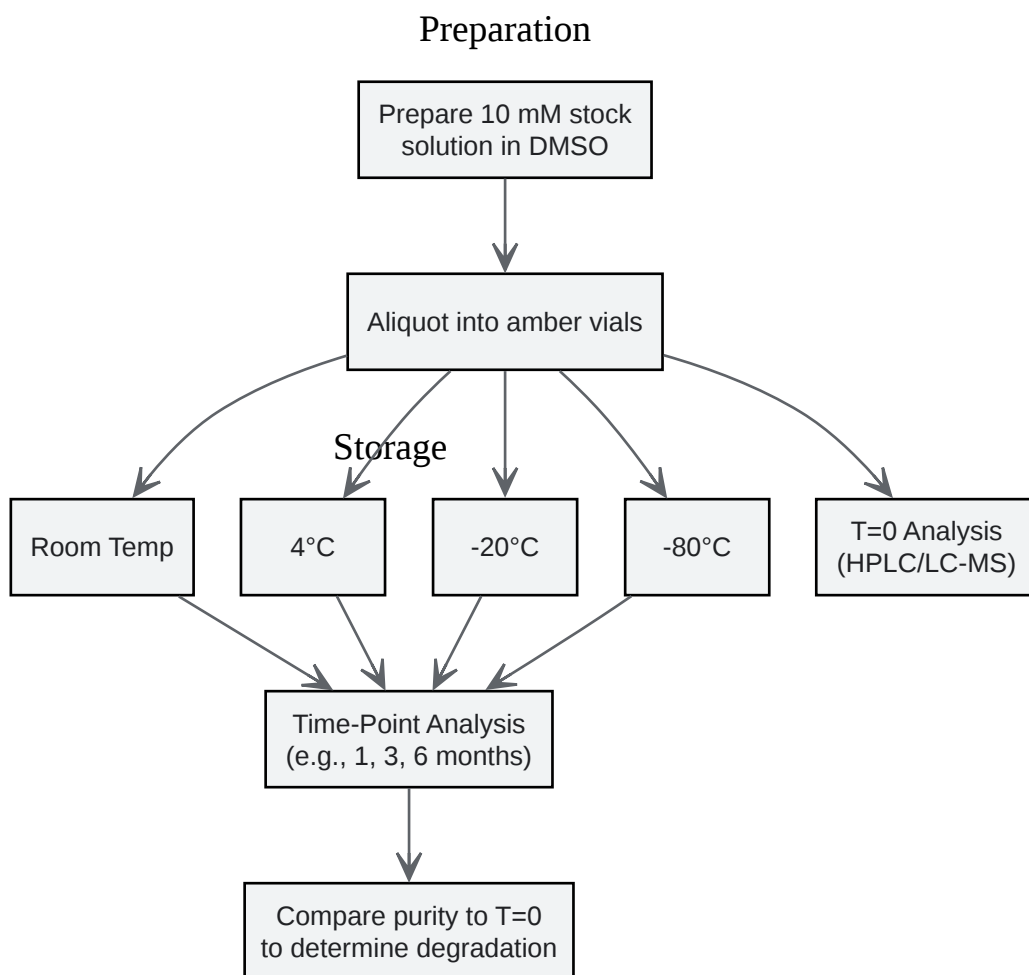
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **CH7233163** in DMSO.

Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the stability of **CH7233163** in DMSO.

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References

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